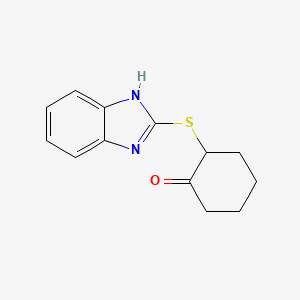![molecular formula C20H20N4O4S B4929566 3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as NPTB, and its chemical formula is C21H22N4O4S. NPTB is a heterocyclic compound that contains an oxadiazole ring, which is an important structural motif in many biologically active molecules.
作用机制
The mechanism of action of NPTB is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of cellular signaling pathways. NPTB has been shown to inhibit the activity of several protein kinases, including AKT, which is a key regulator of cell survival and proliferation. NPTB may also modulate the activity of other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPTB has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and to reduce inflammation in animal models of inflammation. NPTB has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
NPTB has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and physical properties. However, NPTB also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, NPTB has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
未来方向
There are several future directions for research on NPTB. One area of interest is the development of NPTB analogs with improved pharmacokinetic and toxicological properties. Another area of interest is the investigation of NPTB as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of NPTB and its potential targets in cancer and inflammation.
合成方法
The synthesis of NPTB involves the reaction of 2-nitro-5-(1-pyrrolidinyl)thiophenol with 3-chloro-1,2-propanediol in the presence of a base, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The final product is obtained after purification by column chromatography. The synthesis of NPTB has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
科学研究应用
NPTB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative and anti-inflammatory effects in cancer cells and animal models of inflammation. NPTB has also been investigated as a potential inhibitor of protein kinases, which are important targets for the development of cancer therapeutics.
属性
IUPAC Name |
3-[2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-24(26)17-9-8-16(23-10-4-5-11-23)14-18(17)29-13-12-27-20-19(21-28-22-20)15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKIBMQIRTFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCOC3=NON=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)




![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)


![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)